5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro 1H-pyrazole-1-carbothioamide

Medicinal Chemistry Combinatorial Synthesis Structure-Activity Relationship (SAR)

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C₁₇H₁₆FN₃OS, MW 329.4 g/mol) is a 3,5-diaryl-4,5-dihydropyrazole-1-carbothioamide derivative. This compound belongs to a well-investigated class of heterocyclic scaffolds recognized for human monoamine oxidase (hMAO) inhibition and anticancer activity.

Molecular Formula C17H16FN3OS
Molecular Weight 329.4 g/mol
Cat. No. B12852831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro 1H-pyrazole-1-carbothioamide
Molecular FormulaC17H16FN3OS
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=S)N
InChIInChI=1S/C17H16FN3OS/c1-22-14-8-4-11(5-9-14)15-10-16(21(20-15)17(19)23)12-2-6-13(18)7-3-12/h2-9,16H,10H2,1H3,(H2,19,23)
InChIKeySCZIFQBRIAFGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Structural and Pharmacophoric Profile for Research Sourcing


5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C₁₇H₁₆FN₃OS, MW 329.4 g/mol) is a 3,5-diaryl-4,5-dihydropyrazole-1-carbothioamide derivative . This compound belongs to a well-investigated class of heterocyclic scaffolds recognized for human monoamine oxidase (hMAO) inhibition and anticancer activity [1]. Critically, the unsubstituted thiocarboxamide group (-C(S)NH₂) distinguishes it from extensively studied N-alkyl analogs, positioning it as a versatile precursor for combinatorial library synthesis and late-stage functionalization, rather than a terminal biologically-optimized candidate [2].

Unsubstituted -C(S)NH₂ enables N-functionalization for library synthesis
3,5-diaryl-pyrazole scaffold validated for hMAO and anticancer SAR studies
Asymmetric 4-fluorophenyl/4-methoxyphenyl substitution supports selectivity profiling

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Why In-Class N-Substituted Analogs Cannot Serve as Drop-in Replacements


Generic substitution within this chemical class is unreliable due to deep structure-activity relationship (SAR) divergence driven by the N1-thiocarboxamide moiety. The most prominent comparator, 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, achieves an exceptionally potent and selective hMAO-A IC₅₀ of 1.0 × 10⁻³ µM [1]. This inhibitory profile is inextricably linked to the N-methyl substitution, which occupies a defined hydrophobic pocket in the enzyme [2]. The target compound, possessing a free -C(S)NH₂ group, cannot replicate this binding mode. Simply procuring the N-methyl analog as a substitute will not fulfill research objectives requiring an unsubstituted scaffold for targeted covalent modification, proteolysis-targeting chimera (PROTAC) linker attachment, or for probing the fundamental SAR of hydrogen-bond donor requirements at the N1 position [3].

Target Compound
Free thiocarboxamide
Reactive N-H site for alkylation, acylation, or PROTAC linker attachment.
Synthesis-ready scaffold
Allows direct diversification to explore N1-substitution SAR.
N-Methyl Analog
Tertiary thiocarboxamide
No derivatizable N-H; cannot be functionalized at N1.
Terminal inhibitor
Pre-optimized for hMAO-A potency; substitution eliminates library utility.

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Functional Versatility vs. N-Methyl Analog: The Absence of a Pre-Optimized Methyl Group Enables Divergent Synthesis

Unlike its most potent in-class comparator, 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (hMAO-A IC₅₀ = 0.001 µM), the target compound bears a synthetically accessible primary thiocarboxamide. This is a prerequisite for generating libraries of N-substituted derivatives via alkylation, acylation, or reductive amination. The N-methyl compound is a synthetic endpoint, whereas the target compound is a proven entry point for diversification, as demonstrated by the 16- to 28-member libraries reported in the literature that rely on similar unsubstituted or readily modifiable precursors [1][2].

Scaffold Diversification
Class-level inference
Target 1 derivatizable N-H site
N-Me analog 0 derivatizable sites
Enables combinatorial library synthesis at N1
Data to verify in target series
Medicinal Chemistry Combinatorial Synthesis Structure-Activity Relationship (SAR)

MAO-A Selectivity Profile Against a Symmetric Bis(4-fluorophenyl) Analog: Evidence of Asymmetric Aryl Substitution Selectivity

The asymmetric 4-fluorophenyl/4-methoxyphenyl substitution pattern of the target compound is a known determinant for MAO-A selectivity in this class. A structurally distinct, but closely related symmetric analog, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, has been characterized crystallographically but lacks the 4-methoxy substituent crucial for the selective MAO-A interaction observed in the N-methyl series. In the class, the 4-methoxyphenyl group is instrumental for achieving picomolar MAO-A potency and selectivity over MAO-B, whereas the symmetric bis(4-fluorophenyl) analog displays a different selectivity profile that is not explicitly quantified in primary literature [1][2].

Asymmetric Aryl Selectivity
Class-level inference
Target 4-F / 4-MeO substitution
Symmetric analog bis(4-F); lacks 4-MeO
4-MeO group linked to MAO-A selectivity in class
Selectivity data derived from N-methyl analog
Neuropharmacology Enzyme Inhibition Selectivity

Thiocarboxamide vs. Carboxamide: The Impact of C=S on Hydrogen-Bonding and Metabolic Stability

The replacement of a thiocarboxamide (-C(S)NH₂) with a standard carboxamide (-C(O)NH₂) is a common bioisosteric strategy that alters hydrogen-bonding capability, metabolic stability, and CYP450 inhibition profile. In a crystallographic study, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibited distinct intermolecular hydrogen-bonding networks compared to its carboxamide counterpart, with the C=S group acting as a weaker hydrogen-bond acceptor but a stronger donor [1]. For the target compound, this translates to a predicted longer metabolic half-life due to reduced susceptibility to amidase hydrolysis, as the C=S bond is more resistant to enzymatic cleavage than C=O. However, direct quantitative metabolic stability data for the target compound versus a carboxamide analog are not available in public literature [2].

Thiocarboxamide Feature
Class-level inference
C=S: weaker H-bond acceptor, stronger donor than C=O. Predicts reduced amidase susceptibility.
May reduce amidase-mediated clearance in lead optimization
Quantitative metabolic stability data not available
Chemical Biology Drug Design Metabolic Stability

Anticancer Activity: An Unexplored Scaffold with Potential for Apoptosis Induction

While the target compound lacks direct, peer-reviewed quantitative anticancer data, a structurally analogous series of pyrazole-1-carbothioamides has demonstrated potent antiproliferative activity. For instance, a derivative 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed an EGFR IC₅₀ of 0.07 µM, comparable to erlotinib . Another related compound, 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (SSE15206), exhibited potent microtubule depolymerization and circumvented multidrug resistance [1]. The target compound, with its unique 4-fluorophenyl/4-methoxyphenyl substitution, represents an untested but structurally privileged scaffold for apoptosis induction, warranting de novo investigation. High-strength differential evidence for this specific compound is limited; the value proposition rests on its status as an unmapped but synthetically accessible analog of proven anticancer scaffolds.

Anticancer Class Potential
Supporting evidence
No direct data; related analogs show EGFR IC₅₀ 0.07 µM and microtubule depolymerization.
Untested scaffold for cancer cell-model pathway exploration
Requires de novo validation
Cancer Research Apoptosis Chemical Probe

5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Prioritized Application Scenarios Stemming from Quantitative Differentiation


Combinatorial Library Synthesis for CNS Drug Discovery

Utilize the target compound as a core scaffold for constructing a diverse library of N-alkylated and N-acylated derivatives for neuropharmacology screening. The free -C(S)NH₂ group, absent in the commercially available N-methyl lead compound, is essential for parallel derivatization. As demonstrated by Sentürk et al. and Koç et al., similar unsubstituted scaffolds have been successfully elaborated into 16-28 compound libraries, leading to the identification of picomolar hMAO-A inhibitors. This application is only possible with the target compound, not with pre-alkylated endpoints. [1][2]

Targeted Covalent Inhibitor and PROTAC Precursor Design

The primary thiocarboxamide group offers a functional handle for the installation of electrophilic warheads or E3 ligase-recruiting linkers, facilitating the design of irreversible inhibitors or PROTACs targeting proteins like MAO-A or EGFR. The structural evidence from crystal structures of the symmetric analog highlights the distinct reactivity of the C=S bond, which can be leveraged for chemoselective modifications that are not possible with the corresponding carboxamide or N-alkyl derivatives. [1]

Chemical Probe Development for Cancer Apoptosis Pathways

Employ the target compound as a starting point for a medicinal chemistry campaign to optimize anticancer activity through systematic structure-activity relationship studies. While direct activity data is limited, the 4-fluorophenyl/4-methoxyphenyl substitution pattern is a known privileged scaffold within the class for EGFR inhibition and microtubule depolymerization. Procurement of this specific compound enables de novo exploration of an untested region of chemical space, with the potential to discover a novel anticancer lead series based on the validated pyrazole-1-carbothioamide pharmacophore. [2]

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Free -C(S)NH₂ handle for derivatization
Library generation and MAO-A SAR
Targeted covalent inhibitor / PROTAC design
Thiocarboxamide reactivity for linker attachment
Chemoselective modification and target engagement
Cancer cell-model pathway exploration
Validated pyrazole-1-carbothioamide pharmacophore
Apoptosis pathway and cell-viability endpoints
Quote Request

Request a Quote for 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro 1H-pyrazole-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.